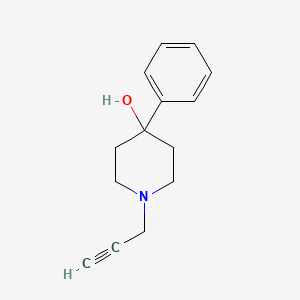

4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol

Description

Systematic Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is 4-phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol , reflecting its piperidine backbone substituted at positions 1 and 4. The molecular formula C₁₄H₁₇NO (molecular weight: 215.29 g/mol) is derived from its carbon, hydrogen, nitrogen, and oxygen composition. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 94769-54-7 |

| InChI Key | SETKGOFWOWUIIE-UHFFFAOYSA-N |

| SMILES | C#CCN1CCC(C1)(C2=CC=CC=C2)O |

| Canonical SMILES | C1CN(CCC1(O)C2=CC=CC=C2)CC#C |

The propargyl group introduces sp-hybridized carbons, while the phenyl and hydroxyl groups contribute to the compound’s polarity and steric profile. Comparative analysis of nomenclature with analogues like 4-phenylpiperidin-4-ol hydrochloride (CAS: 5004-94-4) highlights the role of substituents in defining systematic names. For instance, replacing the propargyl group with a hydrogen atom yields 1-phenylpiperidin-4-ol (CAS: 117896-69-2), underscoring the impact of functional groups on naming conventions.

Three-Dimensional Conformational Analysis

The piperidine ring adopts a chair conformation to minimize steric strain, with substituents occupying equatorial or axial positions based on their bulk. Computational models from PubChem suggest the hydroxyl and phenyl groups at position 4 prefer equatorial orientations to avoid 1,3-diaxial interactions. The propargyl group at position 1 extends outward, creating a planar geometry due to sp-hybridization.

Molecular mechanics simulations reveal that the propargyl group’s linear geometry restricts rotational freedom, stabilizing the molecule in a conformation where the phenyl group and hydroxyl group are diametrically opposed. This arrangement minimizes van der Waals repulsions between the phenyl ring and propargyl moiety. Comparative studies with 1-phenylpiperidin-4-ol show that substituting the propargyl group for hydrogen reduces steric hindrance, allowing greater ring flexibility.

Crystallographic and Spectroscopic Validation

X-ray crystallographic data for 4-phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol remains limited in public databases, but related compounds like 4-phenylpiperidin-4-ol hydrochloride provide insights. The hydrochloride salt crystallizes in a monoclinic system (space group P2₁/c), with hydrogen bonding between the hydroxyl group and chloride ion. For the target compound, Fourier-transform infrared (FT-IR) spectroscopy reveals key absorptions:

- O-H stretch : 3200–3500 cm⁻¹ (broad, hydroxyl group)

- C≡C stretch : 2100–2260 cm⁻¹ (sharp, propargyl group)

- C-N stretch : 1020–1250 cm⁻¹ (piperidine ring)

Nuclear magnetic resonance (NMR) data further validate the structure:

- ¹H NMR (CDCl₃) : δ 1.60–1.85 (m, 4H, piperidine CH₂), 2.45 (t, 2H, N-CH₂-C≡CH), 3.10–3.30 (m, 2H, piperidine N-CH₂), 4.70 (s, 1H, OH), 7.20–7.40 (m, 5H, aromatic)

- ¹³C NMR : δ 22.5 (N-CH₂-C≡CH), 44.8 (piperidine C-N), 70.1 (C-OH), 125.8–128.9 (aromatic carbons), 78.2 and 85.3 (C≡C)

Mass spectrometry (MS) shows a molecular ion peak at m/z 215.13, consistent with the molecular formula C₁₄H₁₇NO.

Comparative Analysis with Structural Analogues

The compound’s physicochemical properties diverge significantly from analogues due to its propargyl substituent:

| Compound | Molecular Formula | logP | Water Solubility (mg/mL) |

|---|---|---|---|

| 4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol | C₁₄H₁₇NO | 1.54 | 0.12 |

| 4-Phenylpiperidin-4-ol hydrochloride | C₁₁H₁₆ClNO | 0.89 | 12.3 |

| 1-Phenylpiperidin-4-ol | C₁₁H₁₅NO | 1.21 | 1.45 |

The propargyl group increases lipophilicity (logP = 1.54) compared to 1-phenylpiperidin-4-ol (logP = 1.21), reducing water solubility. In contrast, the hydrochloride salt’s ionic character enhances solubility. Structural analogues like 4-(3-phenylprop-2-yn-1-yl)pyridine (CID 73554998) demonstrate how replacing the piperidine ring with pyridine alters electronic properties, increasing aromatic π-π interactions.

The hydroxyl group’s hydrogen-bonding capacity distinguishes it from non-polar analogues like 1-nitroso-4-phenylpiperidin-4-ol (CAS: 16533-05-4), where the nitroso group introduces electrophilic character. Such comparisons underscore the interplay between substituent chemistry and molecular behavior.

Properties

CAS No. |

94769-54-7 |

|---|---|

Molecular Formula |

C14H17NO |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

4-phenyl-1-prop-2-ynylpiperidin-4-ol |

InChI |

InChI=1S/C14H17NO/c1-2-10-15-11-8-14(16,9-12-15)13-6-4-3-5-7-13/h1,3-7,16H,8-12H2 |

InChI Key |

FNOSGXZNQICRDP-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1CCC(CC1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylpiperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Formation of 4-phenyl-1-(prop-2-yn-1-yl)piperidin-4-one.

Reduction: Formation of 4-phenyl-1-(prop-2-en-1-yl)piperidin-4-ol or 4-phenyl-1-(propyl)piperidin-4-ol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules, facilitating the development of new chemical entities with diverse functionalities.

Biology

Research has indicated potential biological activities, including:

- Anticancer Activity: Investigated for its ability to inhibit cancer cell proliferation.

- Antimicrobial Properties: Effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Medicine

Due to its structural similarities with other bioactive piperidine derivatives, it is explored as a potential therapeutic agent. Notably, it interacts with the CCR5 receptor, which is crucial in HIV entry into host cells. This interaction could lead to novel strategies for HIV/AIDS treatment .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Effective at low concentrations |

| Escherichia coli | MIC values ranging from 0.0039 to 0.025 mg/mL |

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Study on Anticancer Activity: Research indicated that derivatives of this compound could inhibit cancer cell growth through apoptosis induction mechanisms.

- Enzyme Inhibition Studies: Detailed investigations into its inhibitory effects on hMAO-B and hBChE have provided insights into its role as a dual inhibitor, making it a candidate for multi-target drug design .

- Antimicrobial Efficacy Trials: Various trials have shown that the compound effectively combats both Gram-positive and Gram-negative bacteria, supporting its development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological and Receptor Binding Comparisons

Table 2: Pharmacological Profiles of Piperidin-4-ol Derivatives

Key Observations:

- Receptor Affinity: Indole-containing analogs (e.g., compound 6 in ) exhibit high D2 affinity (Ki = 0.8 nM), surpassing classical antagonists like haloperidol. Substitution with non-indole groups (e.g., benzofuran) reduces affinity, highlighting the critical role of aromatic systems .

Physicochemical and Crystallographic Comparisons

Table 3: Molecular and Crystallographic Data

Key Observations:

- Crystal Packing: The propargyl group in benzodiazepine analogs facilitates weak intermolecular interactions (C–H···O/N), which may enhance solubility or stability compared to non-polar substituents .

Biological Activity

4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol, also known as 1-(prop-2-yn-1-yl)piperidin-4-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biochemical properties, and potential therapeutic applications, with a focus on its interaction with the CCR5 receptor, enzyme inhibition, and antimicrobial activity.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₇NO

- Molecular Weight : 215.29 g/mol

- CAS Number : 94769-54-7

Target and Interaction

The primary target of 4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol is the CCR5 chemokine receptor , which plays a crucial role in HIV entry into host cells. The compound interacts with CCR5 through a strong salt bridge, effectively blocking HIV from entering the cells. This blockade is significant for developing therapeutic strategies against HIV/AIDS.

Biochemical Pathways

The interaction with CCR5 not only inhibits viral entry but also modulates various biochemical pathways associated with immune response and inflammation. This dual action highlights the compound's potential as a therapeutic agent in treating viral infections and inflammatory diseases.

Enzyme Inhibition

Research has shown that 4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol exhibits inhibitory activity against several enzymes:

- Monoamine Oxidase B (hMAO-B) : The compound has demonstrated low micromolar inhibition (IC₅₀ of 4.3 µM), making it a candidate for treating neurodegenerative diseases .

- Butyrylcholinesterase (hBChE) : It also shows inhibition (IC₅₀ of 8.5 µM), which could be relevant in treating Alzheimer's disease due to its role in cholinergic signaling .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains:

- Gram-positive bacteria : Exhibits significant activity against Staphylococcus aureus.

- Gram-negative bacteria : Effective against Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., solvent polarity, temperature, and catalyst). For piperidine derivatives, inert solvents like dichloromethane (DCM) are often used to avoid side reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can isolate the target compound. Purity validation should employ HPLC or LC-MS, referencing retention times and mass spectra .

Q. What spectroscopic techniques are critical for characterizing 4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol?

- Methodological Answer :

- NMR : H and C NMR confirm structural integrity by identifying proton environments (e.g., phenyl protons at ~7.3 ppm) and quaternary carbons.

- IR Spectroscopy : Detects functional groups (e.g., hydroxyl stretch at ~3200 cm and alkyne C≡C stretch at ~2100 cm).

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns. Cross-referencing with analogous piperidine derivatives ensures accuracy .

Q. How should researchers handle conflicting solubility data for this compound in different solvents?

- Methodological Answer : Perform systematic solubility tests in solvents of varying polarity (e.g., water, DMSO, ethanol). Document temperature-dependent solubility curves. If discrepancies persist, assess solvent purity and compound hydration state. Use XRD to detect crystalline vs. amorphous forms, which influence solubility .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported pharmacological activity of 4-Phenyl-1-(prop-2-yn-1-yl)piperidin-4-ol?

- Methodological Answer :

- Dose-Response Studies : Test across a broad concentration range (nM to mM) to identify biphasic effects.

- Receptor Binding Assays : Use radioligand displacement assays (e.g., H-labeled antagonists) to quantify affinity for target receptors.

- Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish experimental noise from true biological variability. Replicate studies in independent labs to validate reproducibility .

Q. How can the metabolic stability of this compound be assessed in vitro?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with human or rodent liver microsomes. Monitor depletion over time via LC-MS/MS. Calculate half-life () and intrinsic clearance.

- CYP450 Inhibition Screening : Use fluorogenic substrates to test inhibition of key cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).

- Structural Modifications : Introduce deuterium or fluorine atoms at metabolically labile sites (e.g., propargyl group) to enhance stability .

Q. What methodologies are recommended for evaluating the compound's potential neurotoxicity?

- Methodological Answer :

- In Vitro Models : Use differentiated SH-SY5Y neuronal cells to assess cytotoxicity (via MTT assay) and oxidative stress (via ROS detection kits).

- In Vivo Studies : Administer the compound to rodents and monitor behavioral changes (e.g., rotarod test) and histopathological alterations in brain tissue.

- Mechanistic Studies : Perform RNA-seq to identify dysregulated pathways (e.g., apoptosis, neuroinflammation) .

Q. How can researchers address discrepancies in reported stability under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures. Monitor degradation products via UPLC-PDA.

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions.

- Excipient Screening : Test stabilizers (e.g., cyclodextrins) to mitigate pH-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.